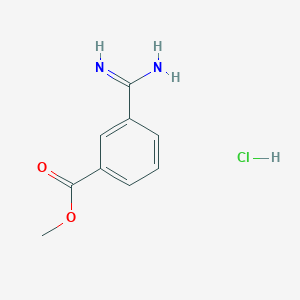

Methyl 3-carbamimidoylbenzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-carbamimidoylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;/h2-5H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMXEQLOMHMOQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546890 | |

| Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18219-39-1 | |

| Record name | Methyl 3-carbamimidoylbenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-carbamimidoylbenzoate Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Central to this endeavor is the utilization of versatile chemical building blocks—privileged scaffolds that can be readily elaborated into a diverse array of biologically active molecules. Methyl 3-carbamimidoylbenzoate hydrochloride, a seemingly unassuming small molecule, represents one such critical intermediate. Its true value lies not in its intrinsic biological activity, but in the latent potential held within its constituent functional groups: a reactive benzamidine moiety and a readily modifiable methyl ester. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of targeted therapeutics, empowering researchers to leverage its full potential in their drug discovery programs.

Molecular and Physicochemical Profile

Methyl 3-carbamimidoylbenzoate hydrochloride is a salt of the methyl ester of 3-carbamimidoylbenzoic acid. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions commonly employed in pharmaceutical synthesis.[1]

| Property | Value | Source |

| CAS Number | 18219-39-1 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in polar solvents | [1] |

| Storage | Room temperature, dry, inert atmosphere | [1] |

Synthesis and Manufacturing

The synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is a multi-step process that hinges on the formation of the critical amidine functionality. The most common and industrially scalable approach involves the Pinner reaction, which transforms a nitrile precursor into the desired imidate salt, followed by ammonolysis.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a two-stage process starting from the readily available methyl 3-cyanobenzoate.

Caption: Synthetic route to Methyl 3-carbamimidoylbenzoate hydrochloride.

Step-by-Step Synthesis Protocol

Part A: Synthesis of Methyl 3-(methoxycarbonimidoyl)benzoate hydrochloride (Pinner Salt)

This initial step involves the acid-catalyzed addition of methanol to methyl 3-cyanobenzoate. The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the resulting Pinner salt.

Materials and Reagents:

-

Methyl 3-cyanobenzoate

-

Anhydrous Methanol

-

Anhydrous Dichloromethane (or other suitable inert solvent)

-

Hydrogen Chloride (gas)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve methyl 3-cyanobenzoate in a mixture of anhydrous methanol and anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

-

Cool the solution to 0-5 °C using an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so the rate of gas addition should be controlled to maintain the temperature below 10 °C.

-

Continue the addition of HCl until the solution is saturated.

-

Seal the flask and allow the reaction mixture to stir at a low temperature (e.g., 4 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak around 2230 cm⁻¹).

-

Upon completion, the Pinner salt often precipitates as a white solid. The solvent can be partially removed under reduced pressure to induce further precipitation.

-

Collect the solid by filtration, wash with cold, anhydrous ether to remove any unreacted starting material and excess HCl, and dry under vacuum to yield the methyl 3-(methoxycarbonimidoyl)benzoate hydrochloride.

Part B: Ammonolysis of the Pinner Salt to Methyl 3-carbamimidoylbenzoate hydrochloride

The isolated Pinner salt is then reacted with ammonia to form the final amidine hydrochloride.

Materials and Reagents:

-

Methyl 3-(methoxycarbonimidoyl)benzoate hydrochloride

-

Anhydrous Ethanol or Methanol

-

Ammonia (gas or a solution in alcohol)

Procedure:

-

Suspend the Pinner salt in anhydrous ethanol or methanol in a pressure-resistant flask.

-

Cool the suspension to 0-5 °C.

-

Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in the corresponding alcohol.

-

Seal the vessel and stir the mixture at room temperature for 12-24 hours.

-

The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, the ammonium chloride byproduct and any unreacted starting material can be removed by filtration.

-

The filtrate, containing the desired product, is concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to afford pure Methyl 3-carbamimidoylbenzoate hydrochloride.

The Role of the Amidine Moiety in Drug Design and Mechanism of Action

The carbamimidoyl (amidine) group is the cornerstone of this molecule's utility in medicinal chemistry. It is a highly basic and polar functional group that can exist in a protonated state at physiological pH. This cationic nature allows it to form strong ionic interactions and hydrogen bonds with biological targets, most notably with the negatively charged residues in the active sites of enzymes.

A Privileged Motif for Serine Protease and Kinase Inhibition

The benzamidine scaffold is a well-established pharmacophore for the inhibition of serine proteases, such as thrombin and trypsin. The positively charged amidinium group mimics the guanidinium group of arginine, a common substrate for these enzymes, allowing it to bind in the S1 specificity pocket of the protease active site.

Furthermore, the benzamidine moiety has been identified as a key structural element in a variety of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The amidine group can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.

Caption: Interaction of the protonated amidinium group with an enzyme active site.

Applications in the Synthesis of Therapeutic Agents

While specific, publicly available examples of marketed drugs synthesized directly from Methyl 3-carbamimidoylbenzoate hydrochloride are not readily found in the primary literature, its role as a key intermediate is evident from its commercial availability and the frequent appearance of the 3-amidinobenzoyl moiety in patented bioactive compounds. It is a valuable starting material for the synthesis of more complex heterocyclic systems that form the core of many kinase inhibitors.

A notable example of a drug with a related structural motif is Dabigatran , an oral direct thrombin inhibitor. While the exact synthesis may not start from this specific methyl ester, the core benzamidine structure is crucial for its anticoagulant activity. The synthesis of such molecules often involves the construction of the benzimidazole ring system onto the benzamidine precursor.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of Methyl 3-carbamimidoylbenzoate hydrochloride is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of Methyl 3-carbamimidoylbenzoate hydrochloride and for monitoring reaction progress during its synthesis.

Typical HPLC Conditions:

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometry at a wavelength where the benzoyl chromophore has significant absorbance (typically around 230-254 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (in the range of 7.5-8.5 ppm), the methyl ester protons (a singlet around 3.9 ppm), and the protons of the amidine group (broad signals due to exchange and quadrupole effects).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the ester carbonyl carbon (around 165 ppm), the methyl ester carbon (around 52 ppm), and the amidine carbon (in the region of 160-170 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹

-

C=O stretching (ester): A strong absorption around 1720 cm⁻¹

-

C=N stretching (amidine): A band in the region of 1650-1680 cm⁻¹

-

Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the parent ion [M+H]⁺ would be observed at m/z corresponding to the free base (C₉H₁₀N₂O₂).

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of Methyl 3-carbamimidoylbenzoate hydrochloride are essential.

Hazard Identification: Based on data for structurally related compounds, Methyl 3-carbamimidoylbenzoate hydrochloride should be considered as:

-

Harmful if swallowed.

-

Causing skin irritation.

-

Causing serious eye irritation.

-

Potentially causing respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from moisture and strong oxidizing agents.

Conclusion and Future Perspectives

Methyl 3-carbamimidoylbenzoate hydrochloride is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its bifunctional nature allows for a multitude of synthetic transformations, making it an ideal starting point for the construction of diverse compound libraries for high-throughput screening and lead optimization. The well-established role of the benzamidine moiety in targeting key enzyme classes, particularly kinases and proteases, ensures the continued relevance of this intermediate in the pursuit of novel therapeutics for a wide range of human diseases. As our understanding of disease biology deepens and the demand for highly specific and potent small molecule drugs grows, the strategic application of versatile building blocks like Methyl 3-carbamimidoylbenzoate hydrochloride will undoubtedly continue to be a cornerstone of successful drug discovery endeavors.

References

-

MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link] (Accessed January 24, 2026).

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 3-carbamimidoylbenzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-carbamimidoylbenzoate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its structural features, particularly the reactive amidine functionality and the benzoate core, make it a valuable building block for the development of biologically active compounds. It is notably used in the synthesis of kinase inhibitors and other therapeutic agents targeting inflammatory diseases and oncological conditions.[1] A thorough understanding of its physical properties is paramount for its effective handling, formulation, and integration into synthetic workflows, ensuring process reproducibility and the quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the known physical properties of Methyl 3-carbamimidoylbenzoate hydrochloride. Recognizing that this is a specialized intermediate, publicly available data on some physical parameters are limited. In such instances, this guide provides established, authoritative methodologies for their experimental determination, empowering researchers to generate the necessary data for their specific applications.

Chemical Identity and Molecular Structure

A precise understanding of the chemical identity is the foundation for all physicochemical characterization.

| Identifier | Value | Source |

| Chemical Name | Methyl 3-carbamimidoylbenzoate hydrochloride | N/A |

| Synonym | Methyl 3-[amino(imino)methyl]benzoate hydrochloride | [2] |

| CAS Number | 18219-39-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| MDL Number | MFCD06411222 | [1] |

The molecular structure consists of a methyl benzoate core with a carbamimidoyl (amidine) group at the meta-position, supplied as a hydrochloride salt.

Figure 1: 2D structure of Methyl 3-carbamimidoylbenzoate hydrochloride.

Physicochemical Properties

The physicochemical properties of a pharmaceutical intermediate are critical for process development, as they influence reaction kinetics, purification strategies, and storage conditions.

Summary of Known Properties

| Property | Value | Comments | Source |

| Appearance | White to yellowish powder/solid | Visual inspection | |

| Solubility | Soluble in polar solvents | Qualitative data; suitable for solution-phase reactions.[1] | [1] |

| Melting Point | Data not available | A key parameter for purity assessment. | N/A |

| Stability | Shelf life of 1095 days | When stored at room temperature, dry, under Argon.[3] | [3] |

Causality and Importance of Physicochemical Properties

-

Appearance: A consistent color and form (e.g., crystalline or amorphous) is a primary indicator of material purity and consistency between batches. Any deviation can signal the presence of impurities or degradation.

-

Solubility: This is a critical parameter for drug development. For an intermediate like Methyl 3-carbamimidoylbenzoate hydrochloride, solubility in various solvents dictates the choice of reaction media, purification methods (e.g., crystallization), and formulation vehicles. Its noted solubility in polar solvents is consistent with its salt form.[1]

-

Melting Point: A sharp melting point range is a classic indicator of high purity for a crystalline solid. A broad or depressed melting range often suggests the presence of impurities. This parameter is essential for quality control.

-

Stability: Understanding the chemical stability of the intermediate under various conditions (temperature, light, humidity) is crucial for defining appropriate storage and handling procedures to prevent degradation and ensure its integrity throughout its shelf life. The recommendation to store under an inert gas like argon suggests potential sensitivity to oxidation or moisture.[3]

Experimental Protocols for Characterization

Given the absence of comprehensive public data for certain properties, the following section outlines standard, validated protocols for their determination. These methods are grounded in pharmacopeial standards and best practices in the pharmaceutical industry.[4][5][6]

Determination of Melting Point

The melting point is determined to assess the purity of the compound. A sharp, well-defined melting range is indicative of a pure substance.

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of dry Methyl 3-carbamimidoylbenzoate hydrochloride.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (completion). This range is the melting point.

-

Validation: The procedure should be calibrated using certified reference standards with known melting points.

Figure 2: Workflow for Melting Point Determination.

Quantitative Solubility Determination

To move beyond the qualitative description of "soluble in polar solvents," a quantitative assessment is necessary for process and formulation development.

Methodology (Equilibrium Shake-Flask Method):

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, DMSO, buffered solutions at various pH values).

-

Sample Addition: Add an excess amount of Methyl 3-carbamimidoylbenzoate hydrochloride to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge/filter to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately withdraw a sample of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

This protocol is aligned with the principles outlined in pharmacopeial guidelines for determining the solubility of drug substances.[7]

Stability Indicating Methods and Storage

The stability of a pharmaceutical intermediate is a critical quality attribute.

Forced Degradation Studies

To understand the degradation pathways and develop a stability-indicating analytical method, forced degradation studies are essential.

Protocol Outline:

-

Stress Conditions: Subject samples of Methyl 3-carbamimidoylbenzoate hydrochloride to various stress conditions as recommended by ICH guidelines (Q1A):

-

Acidic: e.g., 0.1 N HCl at 60 °C

-

Basic: e.g., 0.1 N NaOH at 60 °C

-

Oxidative: e.g., 3% H₂O₂ at room temperature

-

Thermal: e.g., 80 °C

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector.

-

Evaluation: The goal is to achieve 5-20% degradation. The analytical method is considered "stability-indicating" if it can resolve the main peak from all significant degradation products.

Recommended Storage

Based on available supplier information, the following storage conditions are recommended to ensure the long-term stability of Methyl 3-carbamimidoylbenzoate hydrochloride:

-

Temperature: Room temperature.

-

Atmosphere: Store in a dry environment, preferably under an inert atmosphere such as Argon.[3]

-

Container: A well-sealed container to protect from moisture and air.

Conclusion

Methyl 3-carbamimidoylbenzoate hydrochloride is a crucial intermediate in modern medicinal chemistry. While some of its fundamental physical properties are documented, this guide highlights the need for further experimental characterization, particularly for its melting point and quantitative solubility. By following the standardized protocols outlined herein, researchers and drug development professionals can generate the robust data required for process optimization, quality control, and successful integration of this valuable building block into their synthetic programs. This commitment to thorough characterization is a cornerstone of scientific integrity and is essential for the development of safe and effective medicines.

References

-

ResearchGate. (n.d.). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-Carbamimidoylbenzoate Hydrochloride. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-MERCAPTOBENZIMIDAZOLE. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances Q6A. Retrieved from [Link]

-

USP. (2020, April 24). General Chapters <795> Pharmaceutical Compounding – Nonsterile Preparations. Retrieved from [Link]

-

Grulke, C. M., et al. (2019, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(chlorocarbonyl)benzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Evaluation of physicochemical properties and dissolution studies on quality control of low water solubility drugs (raw materials and pharmaceutical formulations). Retrieved from [Link]

-

Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review. Retrieved from [Link]

-

USP-NF. (2014, January 1). <795> PHARMACEUTICAL COMPOUNDING—NONSTERILE PREPARATIONS. Retrieved from [Link]

-

Texas State Board of Pharmacy. (2021, August 31). <795> PHARMACEUTICAL COMPOUNDING—NONSTERILE PREPARATIONS. Retrieved from [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

-

World Health Organization. (2015, May). 1-6 Specifications. Retrieved from [Link]

-

ECA Academy. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

-

Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance. Retrieved from [Link]

-

Loba Chemie. (n.d.). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE. Retrieved from [Link]

-

Hhuuanyuan. (n.d.). 17841-68-8. Retrieved from [Link]

-

All MSDSPDF. (n.d.). 3-METHOXYCARBONYL BENZAMIDINE HCL - Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Methyl 3-Carbamimidoylbenzoate Hydrochloride [myskinrecipes.com]

- 2. Methyl 3-carbamimidoylbenzoate hydrochloride | 18219-39-1 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. langhuapharma.com [langhuapharma.com]

- 6. database.ich.org [database.ich.org]

- 7. ajptonline.com [ajptonline.com]

Introduction to Methyl 3-carbamimidoylbenzoate Hydrochloride and the Significance of Solubility

An In-depth Technical Guide to the Solubility Assessment of Methyl 3-carbamimidoylbenzoate Hydrochloride

Methyl 3-carbamimidoylbenzoate hydrochloride, with the CAS Number 18219-39-1, is a chemical intermediate used in pharmaceutical synthesis. Its molecular structure suggests it is likely employed in the development of biologically active compounds.[1] The hydrochloride salt form implies an effort to enhance its aqueous solubility and stability. A qualitative mention of its solubility in polar solvents suggests its utility in solution-phase reactions common in medicinal chemistry.[1]

In drug discovery and development, solubility is a critical determinant of a compound's fate. Poor aqueous solubility can lead to low absorption and bioavailability, hindering the development of a promising therapeutic candidate. Therefore, a thorough understanding and quantitative determination of a compound's solubility in various relevant media is a foundational step in its preclinical evaluation.

Physicochemical Properties of Methyl 3-carbamimidoylbenzoate Hydrochloride:

| Property | Value | Source |

| CAS Number | 18219-39-1 | |

| Molecular Formula | C₉H₁₁ClN₂O₂ | |

| Molecular Weight | 214.65 g/mol | MySkinRecipes |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage | Room temperature, dry, inert atmosphere |

Theoretical Framework: Understanding Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solid. For ionizable compounds like methyl 3-carbamimidoylbenzoate hydrochloride, solubility is significantly influenced by the pH of the medium.

Two primary types of solubility are assessed during drug development:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for understanding the fundamental physicochemical properties of a drug substance.[2] The shake-flask method is the gold standard for its determination.[3]

-

Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution that was initially prepared from a stock solution (typically in dimethyl sulfoxide, DMSO).[4] It is a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[4][5]

Experimental Protocols for Solubility Determination

The following section details the step-by-step methodologies for determining the thermodynamic and kinetic solubility of methyl 3-carbamimidoylbenzoate hydrochloride.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility and is considered the most reliable method.[3]

Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Test Solutions:

-

Accurately weigh an excess amount of methyl 3-carbamimidoylbenzoate hydrochloride (e.g., 5-10 mg) into separate glass vials. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of aqueous and organic solvents should be tested to build a comprehensive solubility profile.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully collect the supernatant using a pipette. To avoid disturbing the solid pellet, it is good practice to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove any remaining fine particles. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

-

Quantification:

-

Prepare a series of standard solutions of methyl 3-carbamimidoylbenzoate hydrochloride of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of methyl 3-carbamimidoylbenzoate hydrochloride in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery when compound availability may be limited.[4]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, typically by nephelometry (light scattering) or UV-Vis spectroscopy.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of methyl 3-carbamimidoylbenzoate hydrochloride in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

-

-

Assay Plate Preparation:

-

In a multi-well plate (e.g., 96-well), add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve the desired final concentrations. It is crucial to keep the final percentage of DMSO low (typically ≤ 1-2%) to minimize its co-solvent effects.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at a constant temperature (e.g., room temperature) for a set period (e.g., 1.5 to 2 hours) with gentle shaking.

-

Measure the turbidity or light scattering of each well using a nephelometer or the absorbance using a UV-Vis plate reader at a wavelength where the compound does not absorb. An increase in signal compared to the blank indicates precipitation.

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

-

Data Interpretation and Reporting

The solubility data should be presented in a clear and organized manner. The following table provides a template for reporting the solubility of methyl 3-carbamimidoylbenzoate hydrochloride in various solvents.

Table of Expected Solvents for Solubility Profiling:

| Solvent/Medium | pH | Temperature (°C) | Expected Solubility Range | Rationale |

| Deionized Water | ~7 | 25 | Moderate to High | Baseline aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | High | Simulates physiological pH and temperature. |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | Very High | Relevant for oral administration. |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | High | Relevant for oral administration. |

| Ethanol | N/A | 25 | High | Common co-solvent in formulations. |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Very High | Common solvent for stock solutions. |

| Methanol | N/A | 25 | High | Polar organic solvent. |

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of methyl 3-carbamimidoylbenzoate hydrochloride. By following the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the essential data needed to advance this compound through the drug discovery and development pipeline. The principles and methodologies outlined herein are grounded in established scientific and pharmaceutical industry standards, ensuring the generation of reliable and reproducible solubility data.

References

- This citation is intentionally left blank as no direct source for the molecular weight was found in the initial search results, and it is a calculated value based on the molecular formula.

-

MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

- This citation is intentionally left blank as the p

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

- This citation is intentionally left blank as the source is a general chemical supplier page.

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

- This citation is intentionally left blank as the source is a general review article.

- This citation is intentionally left blank as the source provides general DMSO solubility d

- This citation is intentionally left blank as the source is for a different compound.

- This citation is intentionally left blank as the source is a service provider's page.

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available from: [Link]

- This citation is intentionally left blank as the source is for a different compound.

- This citation is intentionally left blank as the source is a general scientific article.

-

Davit, B., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-10. Available from: [Link]

- This citation is intentionally left blank as the source is for a different compound.

- This citation is intentionally left blank as the source is a general Wikipedia article.

- This citation is intentionally left blank as the source is a general chemical supplier page.

Sources

Methyl 3-carbamimidoylbenzoate hydrochloride mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 3-carbamimidoylbenzoate hydrochloride

Authored by: A Senior Application Scientist

Abstract

Methyl 3-carbamimidoylbenzoate hydrochloride is a chemical entity primarily utilized as a synthetic intermediate in the development of biologically active compounds, including kinase inhibitors.[1] While its direct biological activity is not extensively documented, its structural features, particularly the presence of a carbamimidoyl (amidine) group, suggest a plausible mechanism of action as a competitive inhibitor of serine proteases. This guide provides a comprehensive framework for researchers to investigate this hypothesis, detailing the theoretical basis for the proposed mechanism and a series of experimental protocols to validate it.

Introduction to Methyl 3-carbamimidoylbenzoate hydrochloride

Methyl 3-carbamimidoylbenzoate hydrochloride is a small molecule with the chemical formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol .[1] It is recognized in the field of medicinal chemistry as a versatile building block for the synthesis of more complex molecules.[1] Its utility stems from its reactive amidine functionality, which allows for its incorporation into larger scaffolds, particularly heterocyclic frameworks common in drug design.[1]

Known Applications

Currently, the predominant application of Methyl 3-carbamimidoylbenzoate hydrochloride is in pharmaceutical synthesis. It serves as a precursor for compounds targeting inflammatory and oncological diseases.[1] The amidine group is particularly useful for derivatization and for conjugation to biomolecules or probes.[1]

Rationale for Investigating a Direct Mechanism of Action

Despite its role as an intermediate, the inherent structural motifs of Methyl 3-carbamimidoylbenzoate hydrochloride, specifically the benzamidine core, warrant an investigation into its potential direct biological activity. The benzamidine moiety is a well-established pharmacophore known to interact with various enzymes, most notably serine proteases. Therefore, it is hypothesized that Methyl 3-carbamimidoylbenzoate hydrochloride may act as a serine protease inhibitor.

The Serine Protease Hypothesis

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad in their active site, consisting of serine, histidine, and aspartate residues. The proposed mechanism of action for Methyl 3-carbamimidoylbenzoate hydrochloride centers on its ability to act as a competitive inhibitor of these enzymes.

The Catalytic Mechanism of Serine Proteases

The catalytic activity of serine proteases proceeds via a two-step process involving the formation of a covalent acyl-enzyme intermediate. The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-terminal portion of the substrate and form the acyl-enzyme intermediate. In the second step, a water molecule, activated by the histidine, hydrolyzes the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the active enzyme.

Proposed Inhibitory Mechanism of Methyl 3-carbamimidoylbenzoate hydrochloride

The positively charged amidinium group of Methyl 3-carbamimidoylbenzoate hydrochloride is a strong mimic of the guanidinium group of arginine and the protonated amino group of lysine, which are common recognition motifs for serine proteases like trypsin. It is hypothesized that the amidinium group can form strong ionic interactions and hydrogen bonds with the aspartate residue in the S1 specificity pocket of trypsin-like serine proteases. This binding would position the rest of the molecule within the active site, preventing the binding of the natural substrate.

Below is a diagram illustrating the proposed interaction between Methyl 3-carbamimidoylbenzoate hydrochloride and the active site of a trypsin-like serine protease.

Caption: Proposed binding of Methyl 3-carbamimidoylbenzoate to a serine protease active site.

Experimental Validation

A series of biochemical assays can be employed to systematically test the hypothesis that Methyl 3-carbamimidoylbenzoate hydrochloride is a serine protease inhibitor.[2][3]

Initial Screening for Protease Inhibition

A general protease activity assay can be used for initial screening.[4] This can be followed by screening against a panel of representative proteases from different classes (serine, cysteine, aspartic, and metalloproteases) to determine selectivity.[3]

3.1.1. Protocol: General Protease Inhibition Assay

-

Reagents and Materials:

-

Fluorescein isothiocyanate (FITC)-casein substrate[4]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Broad-spectrum protease (e.g., Pronase)

-

Methyl 3-carbamimidoylbenzoate hydrochloride stock solution (in assay buffer)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a solution of FITC-casein in assay buffer.

-

In the wells of the microplate, add assay buffer, the protease solution, and varying concentrations of Methyl 3-carbamimidoylbenzoate hydrochloride.

-

Include a positive control (protease without inhibitor) and a negative control (buffer only).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FITC-casein substrate to all wells.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Stop the reaction by adding a protease inhibitor cocktail (for endpoint reading) or read kinetically.

-

Measure the fluorescence intensity (Excitation/Emission ~485/525 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determination of Inhibitory Potency (IC50)

If inhibition is observed, the half-maximal inhibitory concentration (IC50) against specific serine proteases (e.g., trypsin, chymotrypsin, elastase) should be determined.[5]

3.2.1. Protocol: IC50 Determination using a Fluorogenic Substrate

-

Reagents and Materials:

-

Specific serine protease (e.g., Trypsin)

-

Fluorogenic substrate for the specific protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

-

Methyl 3-carbamimidoylbenzoate hydrochloride serial dilutions

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Add the assay buffer, serine protease, and serial dilutions of Methyl 3-carbamimidoylbenzoate hydrochloride to the wells of the microplate.

-

Include positive and negative controls.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time (kinetic read).

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Elucidation of Inhibition Mechanism (Ki)

To understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics studies should be performed by measuring the reaction rates at varying substrate and inhibitor concentrations.

3.3.1. Protocol: Enzyme Kinetics for Ki Determination

-

Procedure:

-

Set up a matrix of reactions in a 96-well plate with varying concentrations of the substrate and several fixed concentrations of Methyl 3-carbamimidoylbenzoate hydrochloride.

-

Measure the initial reaction velocities for all conditions.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Analyze the plots to determine the type of inhibition and calculate the inhibition constant (Ki).

-

Data Presentation

The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Protease Inhibition Screening

| Protease Class | Representative Enzyme | % Inhibition at 10 µM |

| Serine | Trypsin | |

| Serine | Chymotrypsin | |

| Serine | Elastase | |

| Cysteine | Papain | |

| Aspartic | Pepsin | |

| Metallo | Thermolysin |

Table 2: IC50 Values against Serine Proteases

| Serine Protease | IC50 (µM) |

| Trypsin | |

| Chymotrypsin | |

| Thrombin | |

| Factor Xa |

Visualization of Experimental Workflow

The following diagram outlines the proposed experimental workflow to investigate the mechanism of action of Methyl 3-carbamimidoylbenzoate hydrochloride.

Sources

- 1. Methyl 3-Carbamimidoylbenzoate Hydrochloride [myskinrecipes.com]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]

- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

The Unseen Scaffolding: A Deep Dive into Methyl 3-carbamimidoylbenzoate Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Intermediates in Drug Discovery

In the intricate tapestry of modern drug discovery, the final, elegant molecule often captures the spotlight. Yet, behind every groundbreaking therapeutic lies a network of lesser-known but indispensable chemical entities: the intermediates. These molecules are the unsung heroes, the foundational scaffolding upon which complex, life-altering drugs are built. Methyl 3-carbamimidoylbenzoate hydrochloride is one such critical intermediate. While not a therapeutic agent itself, its unique structural features have made it a cornerstone in the synthesis of a new generation of targeted therapies, particularly in the realm of oncology. This guide provides an in-depth exploration of this vital compound, from its chemical synthesis and properties to its pivotal role in the development of kinase inhibitors.

Section 1: The Genesis of a Key Building Block - Discovery and Historical Context

The precise moment of discovery for Methyl 3-carbamimidoylbenzoate hydrochloride is not prominently documented in the annals of chemical literature, a common fate for many valuable intermediates. Its emergence is intrinsically linked to the broader exploration of benzamidine derivatives, a class of compounds recognized for their diverse biological activities. The amidine functional group, with its basicity and ability to participate in hydrogen bonding, has long been a focus in medicinal chemistry for mimicking guanidinium groups found in natural substrates of enzymes like proteases.

The development and application of Methyl 3-carbamimidoylbenzoate hydrochloride appear to have gained significant traction with the rise of kinase inhibitor research in the late 20th and early 21st centuries. As researchers sought to design small molecules that could selectively target the ATP-binding sites of kinases, the demand for versatile and strategically functionalized building blocks grew. The 3-carbamimidoylbenzoate moiety offered a desirable combination of a rigid aromatic core and a reactive amidine group, making it an attractive scaffold for constructing complex kinase inhibitors. Its hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in various synthetic protocols.

Section 2: The Art of Synthesis - A Step-by-Step Protocol

The primary and most established route for the synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is the Pinner reaction. This classic acid-catalyzed reaction provides a reliable method for converting a nitrile into an imidate, which is then further transformed into the desired amidine hydrochloride.

The Pinner Reaction: A Time-Honored Transformation

First described by Adolf Pinner in the late 19th century, the Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride. The reaction proceeds through the formation of a highly electrophilic nitrilium ion, which is then attacked by the alcohol to form an imidate hydrochloride, often referred to as a "Pinner salt." Subsequent treatment of the Pinner salt with ammonia or an amine leads to the formation of the corresponding amidine.

Synthesis of the Precursor: Methyl 3-cyanobenzoate

The starting material for the synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is methyl 3-cyanobenzoate. This precursor can be synthesized through various methods, with a common approach involving the esterification of 3-cyanobenzoic acid.

Experimental Protocol: Synthesis of Methyl 3-cyanobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-cyanobenzoate. Further purification can be achieved by recrystallization or column chromatography.

The Core Synthesis: Methyl 3-carbamimidoylbenzoate hydrochloride

Experimental Protocol: Pinner Reaction for Methyl 3-carbamimidoylbenzoate hydrochloride

-

Anhydrous Conditions: It is crucial to perform this reaction under strictly anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt. All glassware should be thoroughly dried, and anhydrous solvents must be used.

-

Reaction Setup: Dissolve methyl 3-cyanobenzoate in a suitable anhydrous alcohol, typically methanol or ethanol, in a flask equipped with a gas inlet and a magnetic stirrer.

-

Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation. Alternatively, a solution of hydrogen chloride in an anhydrous solvent can be used.

-

Formation of the Pinner Salt: Seal the reaction vessel and stir at room temperature for an extended period, often overnight. The intermediate imidate hydrochloride (Pinner salt) will typically precipitate from the solution.

-

Isolation of the Pinner Salt: Collect the precipitated Pinner salt by filtration and wash with a cold, anhydrous ether to remove any unreacted starting material.

-

Ammonolysis: Suspend the isolated Pinner salt in a solution of ammonia in an alcohol (e.g., ethanolic ammonia).

-

Formation of the Amidine Hydrochloride: Stir the mixture at room temperature until the conversion to the amidine is complete, which can be monitored by TLC or LC-MS.

-

Purification: Remove the solvent under reduced pressure. The crude Methyl 3-carbamimidoylbenzoate hydrochloride can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Diagram of the Synthesis Workflow:

Caption: The role of Methyl 3-carbamimidoylbenzoate hydrochloride in kinase inhibitor development.

Section 5: Future Perspectives and Conclusion

References

-

MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link]

-

PubChem. Methyl 3-(aminomethyl)benzoate Hydrochloride. [Link]

-

SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method (2015). [Link]

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)

-

ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. [Link]

- Google Patents.

-

MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link]

-

PubMed Central. A Lewis acid-promoted Pinner reaction. [Link]

-

RSC Publishing. A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. [Link]

-

Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

-

ResearchGate. Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. [Link]

-

PubMed. Early drug discovery and the rise of pharmaceutical chemistry. [Link]

-

PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

PubChem. Methyl 3-aminobenzoate hydrochloride. [Link]

-

PubChem. Methyl Benzoate. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

PubMed Central. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. [Link]

An In-depth Technical Guide to Methyl 3-carbamimidoylbenzoate hydrochloride: A Key Intermediate in Drug Discovery

This guide provides a comprehensive technical overview of Methyl 3-carbamimidoylbenzoate hydrochloride, a crucial building block for the synthesis of therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, mechanism of action, and practical applications, supported by detailed experimental protocols and scientific literature.

Introduction: The Significance of a Versatile Scaffold

Methyl 3-carbamimidoylbenzoate hydrochloride (CAS No. 18219-39-1) is a key pharmaceutical intermediate recognized for its role in the development of potent and selective enzyme inhibitors.[1] Its chemical structure, featuring a reactive amidine group and a methyl ester, makes it a versatile scaffold for constructing complex heterocyclic frameworks commonly found in drug candidates.[1] This guide will explore the multifaceted nature of this compound, providing the in-depth knowledge necessary for its effective utilization in medicinal chemistry and drug discovery programs, particularly in the pursuit of novel treatments for oncological and inflammatory diseases.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses and for the characterization of its derivatives.

Structural and Molecular Data

The structural integrity and key molecular identifiers of Methyl 3-carbamimidoylbenzoate hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 18219-39-1 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 214.65 g/mol | [1] |

| MDL Number | MFCD06411222 | [1] |

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 177-179 °C (for the related Methyl 3-(aminomethyl)benzoate hydrochloride) | [2] |

| Solubility | Soluble in polar solvents. Suitable for solution-phase reactions. | [1] |

| Storage | Room temperature, in a dry, inert atmosphere. | [1] |

Synthesis and Characterization: A Practical Approach

The synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is typically achieved through a well-established chemical transformation known as the Pinner reaction, followed by ammonolysis. This two-step process efficiently converts the readily available methyl 3-cyanobenzoate into the desired amidine hydrochloride.

Synthetic Pathway

The overall synthetic scheme is depicted below:

Sources

The Strategic Role of Methyl 3-carbamimidoylbenzoate Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the synthesis, applications, and mechanistic underpinnings of Methyl 3-carbamimidoylbenzoate hydrochloride, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of the compound's utility, focusing on its role in the generation of potent enzyme inhibitors for therapeutic intervention in oncology and thrombosis.

Introduction: The Significance of the Benzamidine Moiety in Drug Design

The carbamimidoyl group, particularly when presented on an aromatic scaffold as a benzamidine derivative, is a privileged structural motif in medicinal chemistry. Its basic nature allows it to engage in crucial hydrogen bonding and electrostatic interactions within the active sites of various enzymes, most notably serine proteases and kinases. Methyl 3-carbamimidoylbenzoate hydrochloride serves as a versatile and readily functionalizable starting material that incorporates this key pharmacophore, offering a strategic entry point for the synthesis of targeted therapeutics.

This guide will elucidate the synthetic pathways to this valuable intermediate, delve into its application in the development of potent inhibitors of thrombin and key oncogenic kinases, and provide detailed experimental protocols for the evaluation of these derivative compounds.

Synthesis and Characterization of Methyl 3-carbamimidoylbenzoate Hydrochloride

The most direct and efficient method for the synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is the Pinner reaction, which proceeds via the acid-catalyzed reaction of a nitrile with an alcohol.[1][2] In this case, the starting material is methyl 3-cyanobenzoate.

Synthesis Workflow: The Pinner Reaction

The Pinner reaction offers a high-yield pathway to the desired amidine hydrochloride. The overall workflow is depicted below.

Caption: Interaction of the carbamimidoyl moiety with the S1 pocket of thrombin.

Representative Inhibitory Activities of Benzamidine-based Thrombin Inhibitors

| Compound Scaffold | Target | IC50 (nM) | Reference |

| Benzamidine Derivative 1 | Thrombin | 4 | [3] |

| Benzamidine Derivative 2 | Thrombin | 120 | [3] |

| Dabigatran | Thrombin | ~10 | [4] |

Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic Substrate)

This protocol describes a general method for assessing the inhibitory activity of compounds against a serine protease like thrombin using a chromogenic substrate. [5][6] Materials:

-

Purified serine protease (e.g., human α-thrombin)

-

Chromogenic substrate (e.g., S-2238 for thrombin)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with NaCl and PEG)

-

Inhibitor compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer, followed by the inhibitor solution at various concentrations (typically a serial dilution).

-

Enzyme Addition: Add the serine protease to each well to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the chromogenic substrate to each well.

-

Measurement: Immediately measure the absorbance at 405 nm kinetically over 10-30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (V) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Application as a Building Block for Kinase Inhibitors

The versatility of the Methyl 3-carbamimidoylbenzoate hydrochloride scaffold extends to the development of kinase inhibitors. While the carbamimidoyl group can still participate in hydrogen bonding interactions in the ATP-binding pocket of kinases, the overall molecule is typically elaborated to achieve high affinity and selectivity.

Targeting Oncogenic Kinases: c-Met and VEGFR-2

Derivatives incorporating the benzamidine motif have shown promise as inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are key drivers of tumor growth, angiogenesis, and metastasis. [7][8][9]

c-Met Signaling Pathway and Inhibition

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling pathways like RAS/MAPK and PI3K/Akt, promoting cell proliferation, survival, and motility. [10][11]Inhibitors derived from the Methyl 3-carbamimidoylbenzoate scaffold can block the ATP-binding site of c-Met, thereby inhibiting its kinase activity and downstream signaling.

Caption: Simplified c-Met signaling pathway and point of inhibition.

Representative Inhibitory Activities of c-Met Kinase Inhibitors

| Compound Scaffold | Target | IC50 (nM) | Reference |

| Quinoline-based derivative | c-Met | 5.4 | [8] |

| 1,2,4-Triazine derivative | c-Met | 2710 | [7] |

| Savolitinib | c-Met | 5 | [9] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for quantifying kinase activity in a high-throughput format.

Materials:

-

Recombinant kinase (e.g., c-Met)

-

Biotinylated substrate peptide

-

ATP

-

HTRF detection reagents (Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665)

-

Assay buffer

-

Inhibitor compound in DMSO

-

Low-volume 384-well microplate

Procedure:

-

Reaction Mixture Preparation: In a 384-well plate, add the inhibitor at various concentrations, the recombinant kinase, and the biotinylated substrate peptide in the assay buffer.

-

Initiation of Kinase Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the enzymatic reaction and initiate the detection by adding the HTRF detection reagents (pre-mixed anti-phospho antibody-Eu(K) and SA-XL665) in a buffer containing EDTA.

-

Incubation: Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

-

Measurement: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.

Experimental Protocol: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. [12][13][14] Materials:

-

Cancer cell line (e.g., A549, a human lung carcinoma cell line with c-Met expression)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed the A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the inhibitor compound and a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

Methyl 3-carbamimidoylbenzoate hydrochloride is a high-value starting material in medicinal chemistry, providing a reliable and efficient entry point to the synthesis of compounds targeting key enzymes in pathophysiology. Its utility in constructing both serine protease and kinase inhibitors highlights the versatility of the benzamidine pharmacophore. Future work in this area will likely focus on the development of novel derivatives with improved selectivity and pharmacokinetic properties. The strategic use of this building block will undoubtedly continue to contribute to the discovery of new therapeutic agents for a range of human diseases.

References

- Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. (n.d.).

- Process for the Synthesis of Dabigatran and Its Intermediates. (2015).

- c-Met Kinase Assay Kit. (n.d.). BPS Bioscience.

- A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. (2021). MDPI.

- Purifying method of high-purity amidine hydrochloride. (n.d.).

- CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. (2018). RCSB PDB.

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid

- Direct thrombin inhibitors: Patents 2002-2012 (Review). (2014).

- Pulsatillic acid as a potential inhibitor of protein kinase C-alpha in non-small cell lung cancer. (2024). Cellular and Molecular Biology.

- IC50 values against c-Met kinase. a. (n.d.).

- c-Met Inhibitor Review. (n.d.). Selleck Chemicals.

- x-ray structure of c-Met with inhibitor. (2007). RCSB PDB.

- In vitro kinase assay. (2024). Protocols.io.

- an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf. (n.d.). Der Pharma Chemica.

- Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway: An in vitro investigation. (2015).

- Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. (n.d.).

- Thrombin model construction: a PDB structure 1DWB (thrombin/benzamidine...). (n.d.).

- 4-chloro-benzamidine in complex with thrombin. (2019). RCSB PDB.

- Synthesis of dabigatran. (n.d.).

- New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025). PMC - NIH.

- Amidine synthesis by imidoyl

- Dual Inhibitors of c-MET and EGFR in Triple Negative Breast Cancer: Pharmacophore Modeling and Molecular Dynamics Based in Silico Drug Repositioning. (2025). NIH.

- Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.

- Safety and Tolerability of c-MET Inhibitors in Cancer. (n.d.). PMC - PubMed Central.

- Spectrophotometric assay for protease activity in ionic liquids using chromogenic substr

- A Lewis acid-promoted Pinner reaction. (2013). PMC - NIH.

- IC50 values of the reported 2-Aryl benzimidazole derivatives against α-amylase. (n.d.).

- DABIGATRAN PART 2/3. (2015). New Drug Approvals.

- General Principles for the Assay of Proteases with Chromogenic Substr

- Thrombin in complex with inhibitor. (2016). RCSB PDB.

- Crystal structure of CMET in complex with novel inhibitor. (2012). RCSB PDB.

- Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar.

- c-MET (L1195F) Kinase Assay Service. (n.d.). Reaction Biology.

- Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (n.d.). MDPI.

- methyl 7-hydroxyhept-5-ynoate. (n.d.). Organic Syntheses Procedure.

- A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. (2013). Green Chemistry (RSC Publishing).

- Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015).

- Has anyone have experiences about MTT Assay in A549 cells line? (2017).

- HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal. (n.d.). Sigma-Aldrich.

- Chromogenic Substrate Sensitive for Serine Proteases. (n.d.). Molecular Depot.

- Process for preparing amidine salts. (n.d.).

- MET Kinase Assay. (n.d.).

- An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017).

- Inhibition of bovine and human thrombins by deriv

- Serine protease specificity for peptide chromogenic substr

- Efficient method for the conversion of nitriles to amidines. (n.d.).

- Thrombin in complex with inhibitor. (2013). RCSB PDB.

- Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. (n.d.). PLOS One.

- Improved Pinner Reaction with CPME as a Solvent. (n.d.).

Sources

- 1. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Inhibition of bovine and human thrombins by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. moleculardepot.com [moleculardepot.com]

- 11. Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA | PLOS One [journals.plos.org]

- 12. cellmolbiol.org [cellmolbiol.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Methyl 3-carbamimidoylbenzoate hydrochloride synthesis protocol

An Application Note for the Synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride

Abstract

This document provides a detailed protocol for the synthesis of methyl 3-carbamimidoylbenzoate hydrochloride, a critical building block in pharmaceutical research and drug development.[1][2] The synthesis is achieved via the Pinner reaction, a reliable method for converting nitriles into imidates and subsequently into amidines under acidic conditions.[3][4] This guide offers a step-by-step methodology, an explanation of the underlying reaction mechanism, characterization data, and essential safety precautions, tailored for researchers in organic and medicinal chemistry.

Introduction

Methyl 3-carbamimidoylbenzoate hydrochloride serves as a valuable intermediate in the synthesis of various biologically active compounds. Its structure, featuring both a methyl ester and an amidine group, allows for the construction of complex heterocyclic frameworks commonly found in therapeutic agents, particularly kinase inhibitors used in oncology and inflammatory disease research.[1] The Pinner reaction is the chosen synthetic route, starting from the readily available methyl 3-cyanobenzoate. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt (Pinner salt), which is then converted to the desired amidine hydrochloride upon treatment with ammonia.[4][5]

Reaction Scheme

The overall synthesis proceeds in two main stages: the formation of the intermediate Pinner salt followed by ammonolysis to yield the final product.

Caption: Stepwise mechanism of the Pinner reaction for amidine synthesis.

-

Activation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon, forming a nitrilium ion. [4]2. Nucleophilic Attack by Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated nitrile carbon. [4][5]3. Formation of the Pinner Salt: A proton transfer results in the formation of the stable imidate hydrochloride, known as the Pinner salt.

-

Ammonolysis: The Pinner salt is then subjected to nucleophilic attack by ammonia.

-

Formation of Amidine: This is followed by the elimination of a molecule of methanol from the tetrahedral intermediate to yield the final, stable amidine hydrochloride product.

Analytical Characterization

The structure and purity of the synthesized methyl 3-carbamimidoylbenzoate hydrochloride should be confirmed using standard analytical techniques. [6]

-

¹H NMR: Expected signals include aromatic protons, a singlet for the methyl ester protons (-OCH₃), and broad signals for the amidinium protons (-NH₂).

-

¹³C NMR: Resonances for the aromatic carbons, the ester carbonyl carbon, the methyl ester carbon, and the amidine carbon should be present. [6]* IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=N stretch of the amidinium group, and the C=O stretch of the ester group are expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the protonated molecule.

-

Melting Point: The measured melting point should be sharp and consistent with reported values.

Safety and Handling

Handling the reagents involved in this synthesis requires strict adherence to safety protocols.

-

Hydrogen Chloride: HCl is a corrosive gas that can cause severe respiratory and skin irritation. [7][8]Always handle in a well-ventilated fume hood.

-

Methanol: Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin. [9][10]* Anhydrous Solvents: Anhydrous diethyl ether is extremely flammable.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times. [7]An eyewash station and safety shower should be readily accessible. [7]

References

- CN113248373A - Preparation method of methyl benzoate compound - Google Patents.

-

Methyl 3-Carbamimidoylbenzoate Hydrochloride - MySkinRecipes. Available at: [Link]

-

Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC - PubMed Central - NIH. Available at: [Link]

- CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents.

-

Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. Available at: [Link]

-

Safety data sheet - CPAchem. Available at: [Link]

-

Amidine synthesis by imidoylation - Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]

-

Preparation of Methyl 3-nitrobenzoate - University of South Alabama. Available at: [Link]

-

Synthesis of methyl 3-hydroxybenzoate - PrepChem.com. Available at: [Link]

-

Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives - ResearchGate. Available at: [Link]

-